molecular formula C19H23NO7S B10848348 [(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate

Cat. No.: B10848348
M. Wt: 409.5 g/mol
InChI Key: YATYBWXTHXFYJT-SSTWWWIQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DM3A6S involves the acetylation of morphine at the 3-position and the sulfation at the 6-position. The reaction typically requires the use of acetic anhydride for acetylation and sulfur trioxide-pyridine complex for sulfation. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective modification of the morphine molecule .

Industrial Production Methods: Industrial production of DM3A6S follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process also includes purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: DM3A6S undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DM3A6S, each with distinct chemical and pharmacological properties .

Scientific Research Applications

DM3A6S has several scientific research applications, including:

Mechanism of Action

DM3A6S exerts its effects by binding to opioid receptors in the central nervous system. It has a high affinity for both mu 1 and mu 2 receptors, which are involved in pain modulation. The binding of DM3A6S to these receptors activates intracellular signaling pathways that result in analgesic effects. The compound also crosses the blood-brain barrier, allowing it to exert its effects centrally .

Comparison with Similar Compounds

Uniqueness: DM3A6S is unique due to its dual modification at the 3 and 6 positions, which enhances its potency and central activity compared to other morphine derivatives. Its ability to cross the blood-brain barrier and its high affinity for opioid receptors make it a valuable compound for pain management research .

Properties

Molecular Formula

C19H23NO7S

Molecular Weight

409.5 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate

InChI

InChI=1S/C19H23NO7S/c1-10(21)25-14-5-3-11-9-13-12-4-6-15(27-28(22,23)24)18-19(12,7-8-20(13)2)16(11)17(14)26-18/h3,5,12-13,15,18H,4,6-9H2,1-2H3,(H,22,23,24)/t12-,13+,15-,18-,19-/m0/s1

InChI Key

YATYBWXTHXFYJT-SSTWWWIQSA-N

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CC[NH+]4C)[C@@H](O2)[C@H](CC5)OS(=O)(=O)[O-])C=C1

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5C3(CC[NH+]4C)C(O2)C(CC5)OS(=O)(=O)[O-])C=C1

Origin of Product

United States

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